molecular formula C13H12BrNO B8630115 3-(Benzyloxy)-4-bromoaniline

3-(Benzyloxy)-4-bromoaniline

Cat. No. B8630115
M. Wt: 278.14 g/mol
InChI Key: KOOBQQIFZSZSGN-UHFFFAOYSA-N
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Patent
US06787558B2

Procedure details

To a solution of 5-amino-2-bromo-phenol (35.2 g, 0.187 mol) in N,N-dimethylformamide (350 mL) was added potassium tert-butoxide (22.9 g, 0.204 mol). After 15 min, benzyl chloride (25.5 mL, 0.222 mol) was added within 2 min. The reaction was stirred during 4 h and then poured onto an aqueous solution of sodium hydrogenocarbonate and extracted with ethyl acetate. The combined organic phases were washed with brine and water then dried over sodium sulfate, filtered, and evaporated under vacuum. 55.6 g of the title compound were obtained. Black solid, ISP-MS: m/e=279.1 ([M+H]+).
Quantity
35.2 g
Type
reactant
Reaction Step One
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
25.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([Br:9])=[C:6]([OH:8])[CH:7]=1.CC(C)([O-])C.[K+].[CH2:16](Cl)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[Na]>CN(C)C=O>[CH2:16]([O:8][C:6]1[CH:7]=[C:2]([NH2:1])[CH:3]=[CH:4][C:5]=1[Br:9])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2,^1:23|

Inputs

Step One
Name
Quantity
35.2 g
Type
reactant
Smiles
NC=1C=CC(=C(C1)O)Br
Name
Quantity
22.9 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
350 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
25.5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred during 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with brine and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1Br)N
Measurements
Type Value Analysis
AMOUNT: MASS 55.6 g
YIELD: CALCULATEDPERCENTYIELD 106.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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